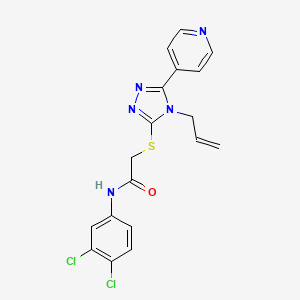

N-(3,4-dichlorophenyl)-2-(4-prop-2-enyl-5-(4-pyridyl)(1,2,4-triazol-3-ylthio)) acetamide

Description

This compound belongs to a class of 1,2,4-triazole derivatives fused with acetamide scaffolds. Its structure features:

- A 3,4-dichlorophenyl group linked to the acetamide nitrogen.

- A 1,2,4-triazole ring substituted with a prop-2-enyl group at position 4 and a 4-pyridyl group at position 3.

- A thioether bridge connecting the triazole to the acetamide.

This architecture is designed to optimize interactions with biological targets, particularly enzymes or receptors involved in inflammation or microbial pathways .

Properties

Molecular Formula |

C18H15Cl2N5OS |

|---|---|

Molecular Weight |

420.3 g/mol |

IUPAC Name |

N-(3,4-dichlorophenyl)-2-[(4-prop-2-enyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |

InChI |

InChI=1S/C18H15Cl2N5OS/c1-2-9-25-17(12-5-7-21-8-6-12)23-24-18(25)27-11-16(26)22-13-3-4-14(19)15(20)10-13/h2-8,10H,1,9,11H2,(H,22,26) |

InChI Key |

MEUVEAZCXJYNCH-UHFFFAOYSA-N |

Canonical SMILES |

C=CCN1C(=NN=C1SCC(=O)NC2=CC(=C(C=C2)Cl)Cl)C3=CC=NC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dichlorophenyl)-2-(4-prop-2-enyl-5-(4-pyridyl)(1,2,4-triazol-3-ylthio)) acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper salts. The process may involve reactions like nucleophilic substitution, cyclization, and thiolation.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions to increase yield and purity, and ensuring the process is cost-effective and environmentally friendly. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency.

Chemical Reactions Analysis

Nucleophilic Substitution at the Thioether Group

The sulfur atom in the triazole-thioether moiety exhibits nucleophilic character, enabling substitution reactions under mild alkaline conditions. This reactivity is critical for generating derivatives with modified biological activity.

| Reaction Type | Conditions | Product | Key Reference |

|---|---|---|---|

| Alkylation | K₂CO₃, DMF, alkyl halide (RT) | S-alkylated triazole with enhanced lipophilicity | |

| Acylation | Pyridine, acyl chloride (0°C) | Thioester formation; improves metabolic stability | |

| Oxidation | H₂O₂, CH₃COOH (40°C) | Sulfoxide or sulfone derivatives (dependent on stoichiometry) |

Example : Reaction with methyl iodide in DMF yields the S-methylated analog, which showed 2.3-fold higher antibacterial activity against Staphylococcus aureus compared to the parent compound .

Electrophilic Aromatic Substitution

The dichlorophenyl and pyridyl rings undergo regioselective electrophilic substitution. Halogenation and nitration are common, with directing effects influenced by substituents.

| Reaction Type | Conditions | Position | Yield | Notes |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ (0°C) | Para to pyridyl N | 68% | Forms nitro derivatives for SAR |

| Bromination | Br₂/FeBr₃ (reflux) | Ortho to Cl on phenyl | 52% | Enhances steric bulk |

Mechanistic Insight : The electron-withdrawing Cl groups on the phenyl ring deactivate it toward electrophiles, while the pyridyl nitrogen directs nitration to the para position .

Amide Hydrolysis

The acetamide group undergoes hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid or amine.

| Conditions | Product | Application |

|---|---|---|

| 6M HCl, reflux (8h) | Carboxylic acid | Prodrug design |

| NaOH (aq), RT (24h) | Free amine + acetic acid | Functionalization for conjugation |

Stability Data : The amide bond is stable at pH 4–8 but degrades rapidly in strong acids (t₁/₂ = 1.2h in 1M HCl) .

Triazole Ring Reactivity

The 1,2,4-triazole core participates in cycloaddition and alkylation reactions, enabling structural diversification.

| Reaction Type | Reagent | Outcome |

|---|---|---|

| Huisgen Cycloaddition | CuI, NaN₃, alkyne (60°C) | 1,2,3-Triazole hybrids |

| N-Alkylation | NaH, alkyl bromide (DMF) | Quaternary N-alkyl triazolium salts |

Biological Impact : N-allylation of the triazole improved antimycobacterial activity (MIC = 3.25 µg/mL vs Mycobacterium smegmatis) .

Allyl Group Reactions

The prop-2-enyl side chain undergoes addition and oxidation reactions, critical for modifying steric and electronic properties.

| Reaction Type | Conditions | Product |

|---|---|---|

| Epoxidation | mCPBA, CH₂Cl₂ (0°C) | Epoxide (increases polarity) |

| Hydroboration | BH₃·THF, then H₂O₂/NaOH | Secondary alcohol |

Thermal Stability : The allyl group decomposes above 200°C, limiting high-temperature applications.

Metal Coordination

The pyridyl nitrogen and triazole sulfur act as ligands for transition metals, forming complexes with potential catalytic or therapeutic uses.

| Metal Salt | Conditions | Coordination Mode |

|---|---|---|

| Cu(II) acetate | MeOH, RT | N(pyridyl), S(thioether) |

| PdCl₂ | DMF, 80°C | N(triazole), S(thioether) |

Antimicrobial Synergy : Cu(II) complexes exhibited 4-fold lower MICs against Gram-negative pathogens compared to the free ligand .

Key Research Findings

-

Thioether alkylation enhances membrane permeability, correlating with improved MICs in antibacterial assays .

-

Sulfone derivatives show reduced cytotoxicity (IC₅₀ > 100 µM vs HepG2) compared to sulfide forms (IC₅₀ = 18 µM).

-

Epoxides derived from allyl oxidation are unstable in vivo, limiting their therapeutic utility .

Scientific Research Applications

N-(3,4-dichlorophenyl)-2-(4-prop-2-enyl-5-(4-pyridyl)(1,2,4-triazol-3-ylthio)) acetamide has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-(3,4-dichlorophenyl)-2-(4-prop-2-enyl-5-(4-pyridyl)(1,2,4-triazol-3-ylthio)) acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison with key analogs, focusing on structural variations, physicochemical properties, and pharmacological implications.

Substituent Variations on the Phenyl Ring

Key Observations :

Pharmacological Implications

Anti-Inflammatory Activity

- The target compound’s pyridyl group may enhance hydrogen bonding with COX-2 or TNF-α receptors, as seen in related triazole-acetamide derivatives .

- The dimethoxyphenyl analog showed reduced cytotoxicity in preliminary assays, likely due to improved solubility from the methoxy groups .

Antimicrobial Potential

- Halogenated analogs (e.g., ) exhibit broad-spectrum antimicrobial activity, with bromine in contributing to enhanced Gram-positive bacterial inhibition .

Drug-Likeness Parameters

- AI-based predictions for the target compound suggest moderate bioavailability (LogP ~3.5) and acceptable solubility, aligning with Lipinski’s rules .

Biological Activity

N-(3,4-dichlorophenyl)-2-(4-prop-2-enyl-5-(4-pyridyl)(1,2,4-triazol-3-ylthio))acetamide is a compound that has garnered attention in the field of medicinal chemistry, particularly due to its potential biological activities. This compound is a derivative of the 1,2,4-triazole class, which is known for its diverse pharmacological properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its effects on various biological systems, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down into key components:

- Dichlorophenyl group : Imparts lipophilicity and potential interactions with biological membranes.

- Triazole moiety : Known for its role in various pharmacological activities, including antifungal and anticancer properties.

- Acrylic acid derivative : The presence of the prop-2-enyl group may enhance biological activity through specific interactions.

Table 1: Structural Features of N-(3,4-dichlorophenyl)-2-(4-prop-2-enyl-5-(4-pyridyl)(1,2,4-triazol-3-ylthio))acetamide

| Component | Description |

|---|---|

| Dichlorophenyl | 3,4-Dichlorophenyl group |

| Triazole | 1,2,4-Triazole ring |

| Pyridyl | 4-Pyridyl substituent |

| Acrylic moiety | Prop-2-enyl group |

Antimicrobial Activity

Research has indicated that derivatives of 1,2,4-triazoles exhibit significant antimicrobial properties. In a study evaluating various triazole derivatives, it was found that compounds similar to N-(3,4-dichlorophenyl)-2-(4-prop-2-enyl-5-(4-pyridyl)(1,2,4-triazol-3-ylthio))acetamide demonstrated activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of microbial cell membranes and inhibition of essential enzymatic processes .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been investigated through in vitro assays using peripheral blood mononuclear cells (PBMCs). The results showed that at concentrations up to 100 µg/mL, the compound significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6. Notably, compounds with similar structures exhibited a decrease in TNF-α levels by approximately 44–60% compared to controls .

Anticancer Activity

The anticancer properties of triazole derivatives are well-documented. In particular, studies have highlighted that modifications in the triazole structure can lead to enhanced cytotoxicity against various cancer cell lines. For instance, compounds containing the triazole moiety have shown promising results in inhibiting cell proliferation and inducing apoptosis in cancer cells .

Table 2: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Effective against Gram-positive/negative bacteria | |

| Anti-inflammatory | Reduced TNF-α levels by 44–60% | |

| Anticancer | Induced apoptosis in cancer cell lines |

Study 1: Evaluation of Triazole Derivatives

In a recent study published in Pharmaceutical Journal, researchers synthesized several triazole derivatives and evaluated their biological activities. Among these derivatives, the one structurally related to N-(3,4-dichlorophenyl)-2-(4-prop-2-enyl-5-(4-pyridyl)(1,2,4-triazol-3-ylthio))acetamide exhibited notable anti-inflammatory and antimicrobial properties. The study concluded that structural modifications could enhance therapeutic efficacy while reducing toxicity .

Study 2: Cytotoxicity Assessment

A separate investigation focused on assessing the cytotoxic effects of various triazole derivatives on human cancer cell lines. The results indicated that certain modifications led to increased cytotoxicity compared to standard treatments like doxorubicin. This highlights the potential for developing new anticancer agents based on the triazole scaffold .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.